3-Bromo-2,5-dichlorotoluene
Overview
Description
3-Bromo-2,5-dichlorotoluene is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 3rd and 2nd, 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dichlorotoluene typically involves the bromination and chlorination of toluene derivatives. One common method is the photochemical benzylic bromination using in situ generated bromine (Br2) in a continuous flow mode. This process involves the use of a NaBrO3/HBr bromine generator, which allows for efficient mass utilization and recycling of HBr . The reaction is carried out in a microstructured photochemical reactor using 405 nm LEDs, achieving high throughput and complete conversion in short residence times.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-dichlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Oxidation: Products include 3-bromo-2,5-dichlorobenzoic acid or 3-bromo-2,5-dichlorobenzaldehyde.
Reduction: Products include less halogenated toluenes or fully dehalogenated toluene.
Scientific Research Applications
3-Bromo-2,5-dichlorotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dichlorotoluene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the bromine and chlorine atoms act as electron-withdrawing groups, influencing the reactivity of the aromatic ring. Additionally, the compound can participate in radical reactions, where the bromine atom can form bromine radicals under specific conditions, leading to further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,4-dichlorotoluene: Similar structure but with chlorine atoms at the 2nd and 4th positions.
2,5-Dichlorotoluene: Lacks the bromine atom, only has chlorine atoms at the 2nd and 5th positions.
3,5-Dichlorotoluene: Chlorine atoms at the 3rd and 5th positions, lacks the bromine atom.
Uniqueness
3-Bromo-2,5-dichlorotoluene is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
1-bromo-2,5-dichloro-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMXKMKQXFTETN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661528 | |
Record name | 1-Bromo-2,5-dichloro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000571-63-0 | |
Record name | 1-Bromo-2,5-dichloro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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